1-Iodo-2-methylundecane

Descripción general

Descripción

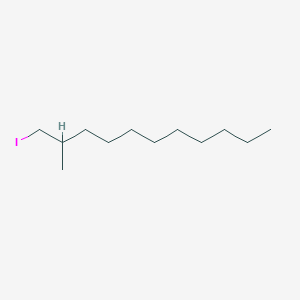

1-Iodo-2-methylundecane is an organic compound with the molecular formula C12H25I. It belongs to the class of organoiodides, which are compounds containing a chemical bond between a carbon atom and an iodine atom. This compound is characterized by the presence of an iodine atom at the first position and a methyl group at the second position of the undecane chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylundecane can be synthesized through various methods. One common approach involves the iodination of 2-methylundecane. This process typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3), under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-2-methylundecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.

Reduction Reactions: The compound can be reduced to 2-methylundecane by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Reduction Reactions: Often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products such as 2-methylundecanol, 2-methylundecanenitrile, or 2-methylundecylamine can be obtained.

Reduction Reactions: The major product is 2-methylundecane.

Aplicaciones Científicas De Investigación

1-Iodo-2-methylundecane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its role as a metabolite in cancer metabolism.

Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-iodo-2-methylundecane involves its interaction with various molecular targets and pathways. In biological systems, it may act as a metabolite, participating in metabolic reactions that influence cellular processes. For example, in cancer cells, it can affect pathways related to cell growth and survival, potentially leading to altered metabolic states that contribute to cancer progression .

Comparación Con Compuestos Similares

1-Iodo-2-methylundecane vs. 1-Iodo-2-methyldodecane: Both compounds are organoiodides with similar structures, but the latter has an additional carbon atom in the chain, leading to different physical and chemical properties.

This compound vs. 1-Bromo-2-methylundecane: The substitution of iodine with bromine results in different reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its role as a metabolite in cancer metabolism further distinguishes it from other similar compounds, highlighting its potential significance in biomedical research .

Actividad Biológica

1-Iodo-2-methylundecane, with the molecular formula CHI, is an organoiodide characterized by an iodine atom at the first position and a methyl group at the second position of its undecane chain. This compound has garnered attention for its biological activity, particularly in the context of cancer metabolism and its potential as a metabolite influencing various cellular processes.

Structure and Reactivity

This compound is notable for its reactivity, primarily due to the presence of the iodine atom. It can undergo several types of chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH), leading to products like 2-methylundecanol and 2-methylundecylamine.

- Reduction Reactions : It can be reduced to 2-methylundecane using reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas in the presence of a catalyst.

Table 1: Summary of Chemical Reactions

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Substitution | 2-Methylundecanol, 2-Methylundecylamine | Polar aprotic solvents, elevated temperature |

| Reduction | 2-Methylundecane | Inert atmosphere, reducing agent |

Role in Cancer Metabolism

This compound has been identified as a metabolite involved in cancer cell metabolism. Research indicates that it may influence pathways related to cell growth and survival, possibly contributing to altered metabolic states that promote cancer progression . Its ability to act as a chemo-signal during specific phases of the estrous cycle further highlights its biological relevance .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It may modulate metabolic pathways that are critical for maintaining cellular homeostasis, particularly under stress conditions such as those found in tumor microenvironments.

Case Studies

Several studies have explored the biological implications of this compound:

- Metabolic Profiling in Cancer : A study reported that this compound was detected in the metabolic profiling of cancer cells, suggesting its role as a significant metabolite influencing tumor biology .

- Odor Analysis : In forensic science, this compound has been utilized in the analysis of cadaveric decomposition odors, showcasing its potential applications beyond traditional biological contexts .

- Endophytic Fungal Emission : Research on entomopathogenic fungi has identified this compound as a bioactive compound emitted during fungal colonization, indicating its ecological significance .

Table 2: Summary of Biological Studies

Applications in Research and Industry

This compound serves multiple purposes across various fields:

- Chemistry : Acts as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its role in cancer metabolism and potential therapeutic applications.

- Medicine : Explored for developing novel anticancer agents.

- Industry : Utilized in producing specialty chemicals and reagents for organic synthesis.

Propiedades

IUPAC Name |

1-iodo-2-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWBFGUVCAVDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337929 | |

| Record name | 1-Iodo-2-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73105-67-6 | |

| Record name | 1-Iodo-2-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.